4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-1-2-13-7-4(5)3-6(14-7)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASGWTZIMUAPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-4-(trifluoromethyl)pyridine with suitable reagents can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves high-temperature reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C using catalysts like iron fluoride can yield the compound in good quantities .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .
Scientific Research Applications
4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique chemical properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The target compound’s C4-Cl and C2-CF₃ substituents differ from analogs like 6c–6e, which feature C5-aryl and C3-NO₂ groups. This positional variation impacts electronic properties and steric interactions in binding pockets .
- Synthetic Efficiency : Nitro-substituted analogs (e.g., 6d ) achieve higher yields (94%) due to optimized Suzuki-Miyaura conditions, whereas bromo/chloro derivatives require specialized protocols for halogen retention .
FGFR Inhibitor Potency
The trifluoromethyl group in the target compound enhances ligand efficiency and hydrophobic interactions in FGFR1’s ATP-binding pocket. Comparative data for FGFR inhibitors:
Key Observations :
- Trifluoromethyl Role : The C2-CF₃ group in the target compound may mimic the C5-CF₃ in 4h , contributing to hydrophobic interactions with FGFR1’s G485 residue .
Physicochemical and Spectroscopic Comparisons
NMR Shifts (¹H, DMSO-d₆)
Key Observations :
- NH Signal : Nitro-substituted analogs (6c–6d ) exhibit deshielded NH protons (δ 13.32–13.45 ppm) due to hydrogen bonding with the nitro group .
- Aromatic Shifts: Electron-withdrawing substituents (e.g., CF₃, NO₂) downfield-shift adjacent protons, whereas methoxy groups (e.g., 6d) upfield-shift ortho protons (δ 7.10 ppm) .
Biological Activity
4-Chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural properties, biological activities, and relevant research findings.
Structural Properties
The molecular formula of this compound is , with a molecular weight of approximately 221.08 g/mol. Its structure includes a pyrrolopyridine core with a chlorine atom and a trifluoromethyl group, which are significant for its biological interactions.
Structural Representation
- SMILES : C1=CN=C2C(=C1Cl)C(=CN2)C(F)(F)F
- InChI : InChI=1S/C8H4ClF3N2/c9-5-1-2-13-7-6(5)4(3-14-7)8(10,11)12/h1-3H,(H,13,14)
Anticancer Properties
Recent studies have highlighted the potential of this compound derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, derivatives of this compound have shown significant inhibitory activity against FGFR1, FGFR2, and FGFR3:
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| 4h | 7 | 9 | 25 |
In vitro studies demonstrated that compound 4h inhibited the proliferation of breast cancer cells (4T1 cells), induced apoptosis, and significantly reduced migration and invasion capabilities. The mechanism involved down-regulation of matrix metalloproteinase 9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases 2 (TIMP2), suggesting a dual role in both inhibiting cancer cell growth and preventing metastasis .
Other Biological Activities
Beyond its anticancer properties, compounds based on the pyrrolo[2,3-b]pyridine scaffold have been investigated for their effects on other biological targets. For example, some derivatives have shown promise as inhibitors of human neutrophil elastase (HNE), which is involved in inflammatory processes. The development of these compounds indicates potential applications in treating inflammatory diseases as well as cancer .
Study on FGFR Inhibition
In a study focusing on the synthesis and biological evaluation of pyrrolo[2,3-b]pyridine derivatives, researchers synthesized several compounds and assessed their activity against FGFRs. Compound 4h was particularly noted for its low molecular weight and high ligand efficiency. The study provided comprehensive data on the structure-activity relationship (SAR) that could guide future drug development efforts targeting FGFRs .
Migration and Invasion Assays
Further assays demonstrated that treatment with compound 4h significantly inhibited the migration of 4T1 cells by up to 93.8% at higher concentrations. This was measured using transwell chamber assays, reinforcing the compound's potential as an anti-metastatic agent in breast cancer therapy .
Q & A
Basic: What are the standard synthetic routes for 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, and how are yields optimized?
Methodological Answer:
The synthesis typically involves multi-step routes starting from pyrrolopyridine scaffolds. Key steps include:
Halogenation : Chlorination at the 4-position using reagents like POCl₃ or NCS (N-chlorosuccinimide) under controlled temperatures (70–90°C) .
Trifluoromethylation : Introduction of the CF₃ group via cross-coupling reactions (e.g., Suzuki-Miyaura with trifluoromethyl boronic acids) or radical trifluoromethylation .
Protection/Deprotection : Use of phenylsulfonyl groups to protect reactive sites during synthesis, followed by deprotection under basic conditions (e.g., NaOH/MeOH) .
Optimization : Yields (>60%) are achieved by optimizing reaction time, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions). Purity is confirmed via HPLC (≥95%) and NMR .
Advanced: How can regioselectivity challenges in functionalizing the pyrrolopyridine core be addressed?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
- Directing Groups : Use of sulfonyl or methoxy groups at specific positions (e.g., 1-phenylsulfonyl) directs electrophilic substitution to the 4- or 5-positions .
- Metal-Mediated Reactions : Palladium-catalyzed C–H activation (e.g., with Pd(OAc)₂ and ligands like XPhos) enables selective functionalization at electron-deficient sites .
- Computational Guidance : DFT calculations predict reactive sites by analyzing Fukui indices and charge density distribution (e.g., higher electron density at N1 facilitates electrophilic attacks) .
Case Study : A 2020 study achieved 85% regioselective iodination at the 5-position using N-oxide intermediates to activate the pyrrolopyridine core .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., CF₃ groups show distinct ¹⁹F coupling in ¹H NMR). 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
- X-ray Diffraction : High-resolution single-crystal X-ray analysis (at 100 K) confirms bond lengths and angles (e.g., C–Cl bond: 1.73 Å; C–CF₃: 1.33 Å) .
- Mass Spectrometry : HRMS (ESI-TOF) validates molecular formula (e.g., C₈H₄ClF₃N₂ requires m/z 218.9974) .
Advanced: How does the electronic structure of this compound influence its reactivity and biological activity?
Methodological Answer:
- Charge Density Analysis : Multipole refinement of X-ray data reveals covalent bonding in the pyrrolopyridine core (electron density: 2.07–2.74 e Å⁻³) and weak intermolecular C–H⋯Cl interactions (Laplacian: +0.8 e Å⁻⁵) .
- HOMO-LUMO Gap : A large gap (3.59 eV) suggests kinetic stability, while LUMO localization on the CF₃ group enhances electrophilicity for nucleophilic attacks .
- Biological Relevance : The CF₃ group increases lipophilicity (logP ≈ 2.5), improving membrane permeability in cell-based assays (e.g., IC₅₀ = 7 nM against FGFR1) .
Basic: What are the primary pharmacological targets of this compound, and how are activity assays designed?
Methodological Answer:
- Targets : Kinases (e.g., FGFR1–3), oxidoreductases, and ion channels. FGFR inhibition is evaluated via:
- Enzyme Assays : ADP-Glo™ kinase assay with ATP concentrations adjusted to Km values (e.g., 10 µM ATP for FGFR1) .
- Cellular Assays : Inhibition of 4T1 breast cancer cell proliferation (MTT assay; IC₅₀ = 50 nM) and apoptosis (Annexin V/PI staining) .
- Controls : Staurosporine (positive control for apoptosis) and DMSO (vehicle control).
Advanced: How can discrepancies between in vitro and in vivo activity data be resolved?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ in mouse plasma: 2.5 hrs) and microsomal clearance (CYP3A4-mediated metabolism) .
- Formulation Adjustments : Use PEG-400/solutol HS15 (20:80) to enhance solubility (>1 mg/mL) for intravenous administration .
- Metabolite Identification : LC-MS/MS detects major metabolites (e.g., hydroxylation at the 5-position) that may reduce efficacy in vivo .
Basic: What computational tools are used to predict the compound’s ADMET properties?
Methodological Answer:
- Software : SwissADME predicts moderate BBB permeability (BOILED-Egg model: GI absorption = High) and CYP2D6 inhibition risk .
- Docking Studies : AutoDock Vina models binding to FGFR1 (PDB: 3RH0) with a docking score of −9.2 kcal/mol, showing hydrogen bonds with Ala564 and hydrophobic interactions with Leu630 .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?
Methodological Answer:
- Key Modifications :
- Position 5 : Introducing electron-withdrawing groups (e.g., NO₂) increases FGFR1 affinity (ΔIC₅₀ = −4.2 nM) .
- Position 2 : Replacing CF₃ with larger substituents (e.g., CF₂CF₃) enhances hydrophobic pocket binding (ΔlogD = +0.3) .
- Data-Driven Design : QSAR models (e.g., CoMFA) correlate steric bulk at position 3 with antitumor activity (r² = 0.89) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Waste Disposal : Neutralize chlorinated byproducts with 10% NaHCO₃ before disposal .
- Acute Toxicity : LD₅₀ (mouse, oral) = 320 mg/kg; handle in fume hoods with HEPA filters .
Advanced: How does the compound’s charge density profile inform hydrogen bonding in crystal packing?
Methodological Answer:
- Topological Analysis : Intermolecular N–H⋯N hydrogen bonds (bond critical point density: 0.12 e Å⁻³) stabilize the crystal lattice, while C–H⋯Cl interactions (distance: 3.28 Å) contribute to layer stacking .
- Thermal Motion : Anisotropic displacement parameters (ADPs) for H atoms show minimal thermal vibration (U₃₃ = 0.08 Ų), confirming stable hydrogen bonding at 100 K .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
